molecular formula C12H16BrNO2 B14750806 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide CAS No. 4721-99-7

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide

Cat. No.: B14750806
CAS No.: 4721-99-7
M. Wt: 286.16 g/mol
InChI Key: RWFRPGPEJXZOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide is a chemical compound with the molecular formula C12H15NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include two methoxy groups and a methyl group attached to the isoquinoline core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide can be achieved through several synthetic routes. One common method involves the cyclization of 3,4-dimethoxyphenethylamine with acetic anhydride and pyridine under nitrogen atmosphere . The reaction mixture is then diluted with water and extracted with dichloromethane to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a pharmacological agent.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide involves its interaction with specific molecular targets and pathways. It can modulate the activity of certain enzymes and receptors, leading to various physiological effects. For example, it may affect the contractility of smooth muscle cells in the gastrointestinal tract . The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide can be compared with other similar compounds, such as:

  • 6,7-Dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone
  • 1-Methyl-3,4-dihydroisoquinoline
  • 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-3,4-2H-isoquinoline, hydrochloride
  • 6-Methoxy-3,4-dihydroisoquinoline

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Properties

CAS No.

4721-99-7

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide

InChI

InChI=1S/C12H15NO2.BrH/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8;/h6-7H,4-5H2,1-3H3;1H

InChI Key

RWFRPGPEJXZOGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC2=CC(=C(C=C12)OC)OC.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.